(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)
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Overview
Description
(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer: is an organometallic compound that features a ruthenium center coordinated to a bicyclo[2.2.1]hepta-2,5-diene ligand and two chlorine atoms. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer typically involves the reaction of ruthenium trichloride with bicyclo[2.2.1]hepta-2,5-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The chlorine ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(iii) or ruthenium(iv) complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Chemistry: In chemistry, (bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer is used as a catalyst in various organic reactions, including hydrogenation, hydrosilylation, and polymerization .
Biology and Medicine: It is being studied for its potential use in drug delivery systems and as an anticancer agent .
Industry: In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for processes that require high efficiency and selectivity .
Mechanism of Action
The mechanism by which (bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Dichloro(1,5-cyclooctadiene)ruthenium(ii) polymer
- Dichloro(p-cymene)ruthenium(ii) dimer
- Hexacarbonyldi(chloro)dichlorodiruthenium(ii)
Uniqueness: (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer is unique due to its specific ligand structure, which imparts distinct catalytic properties. Compared to similar compounds, it offers different reactivity and selectivity profiles, making it suitable for specific applications where other ruthenium complexes may not be as effective .
Properties
Molecular Formula |
C7H8Cl2Ru |
---|---|
Molecular Weight |
264.1 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;dichlororuthenium |
InChI |
InChI=1S/C7H8.2ClH.Ru/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 |
InChI Key |
SPWWQFJJSFIUHB-UHFFFAOYSA-L |
Canonical SMILES |
C1C2C=CC1C=C2.Cl[Ru]Cl |
Origin of Product |
United States |
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